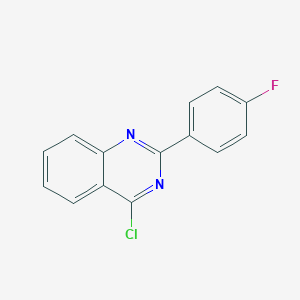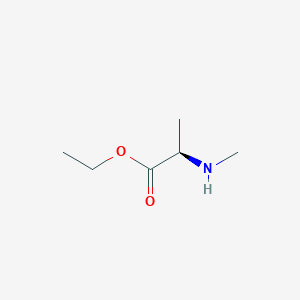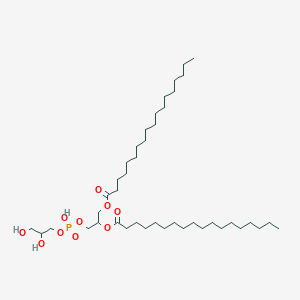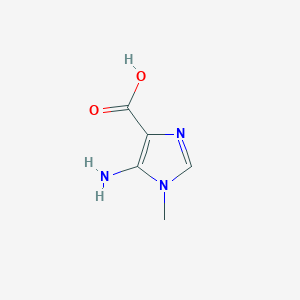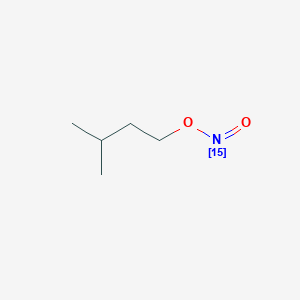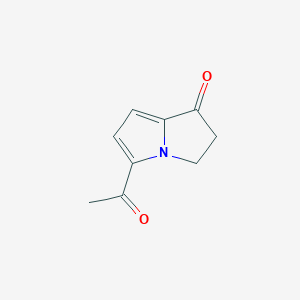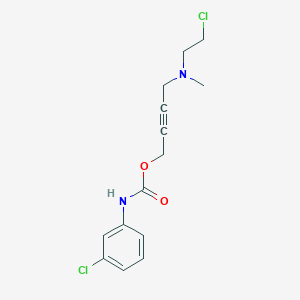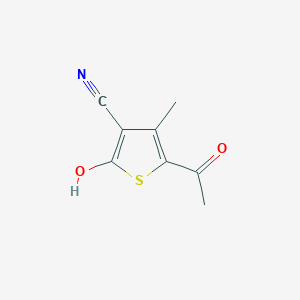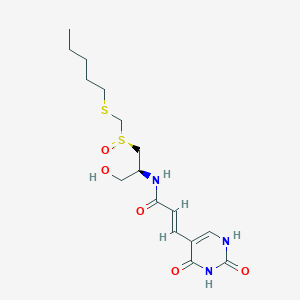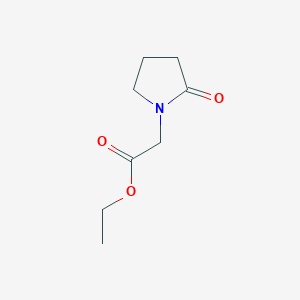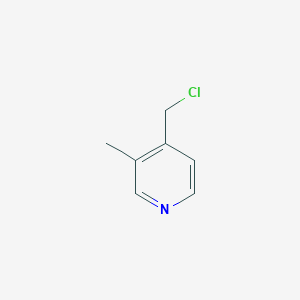
4-(Chloromethyl)-3-methylpyridine
Overview
Description
4-(Chloromethyl)-3-methylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Purification : Used in the synthesis and purification of other chemicals, such as 2-Chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides (Su Li, 2005).
Electrophoretic Separation : Investigated for its behavior in electrophoretic separation processes. The study explored the relationships between pH and separation in free solution capillary electrophoresis, focusing on 2-, 3- and 4-substituted methylpyridines (S. Wren, 1991).
Halomethyl‐2,2′‐Bipyridines Synthesis : Involved in the efficient synthesis of halomethyl‐2,2′‐bipyridines, which are useful in various organic reactions (Adam P. Smith, J. Lamba, C. Fraser, 2003).
Free Radical Chlorination : Utilized in the free radical chlorination of methyl derivatives of pyridine, pyrazine, and thiazole, yielding various chlorinated products (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Cognition Enhancer Drug Synthesis : Played a role in the synthesis of cognition enhancer drugs. For instance, it was used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a drug candidate for enhancing acetylcholine release (J. Pesti, G. Huhn, J. Yin, Y. Xing, J. Fortunak, R. Earl, 2000).
Photochemical Dimerization : Investigated in the context of photochemical dimerization processes involving pyridine derivatives (E. Taylor, R. O. Kan, 1963).
Functionalization in Organic Synthesis : Key in the functionalization of pyridinylmethyl compounds, aiding in the creation of complex organic molecules (Pan Xiang-jun, 2006).
Crown Ether Synthesis : Utilized in the synthesis of new benzo-15-crown-5 ethers with Salicylic Schiff Base substitutions, which are of interest in supramolecular chemistry (Zeliha Hayvalı, M. Hayvalı, Z. Kılıç, T. Hökelek, E. Weber, 2003).
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTNSRLYAFZQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


